5-Nitro Reduction Enables Access to 5-Amino Benzothiophene-2-Carboxylate Derivatives
Ethyl 5-nitro-1-benzothiophene-2-carboxylate can be chemoselectively reduced to ethyl 5-amino-1-benzothiophene-2-carboxylate (CAS 25785-10-8), a transformation that introduces a primary amine handle for further derivatization [1]. In contrast, the non-nitrated parent compound ethyl 1-benzothiophene-2-carboxylate lacks this synthetic entry point entirely, requiring de novo synthesis to install an amino group at the 5-position [2].
| Evidence Dimension | Synthetic Versatility (Functional Group Interconversion) |
|---|---|
| Target Compound Data | Reducible to 5-amino derivative with Pd/C and H₂ or other reducing agents [1] |
| Comparator Or Baseline | Ethyl 1-benzothiophene-2-carboxylate (unsubstituted): No nitro group present; cannot undergo reduction to amine |
| Quantified Difference | Qualitative difference: Nitro → Amine transformation possible vs. not possible |
| Conditions | Standard nitro reduction conditions (catalytic hydrogenation or chemical reduction) [1] |
Why This Matters
This synthetic divergence provides a clear procurement rationale: the nitro compound offers a pre-installed functional handle for downstream amine-based chemistry, reducing the number of synthetic steps required to access 5-amino benzothiophene derivatives.
- [1] One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Derivatives. ACS Publications, 2010. DOI: 10.1021/jo1000000. View Source
- [2] Angene Chemical. Benzo[b]thiophene-2-carboxylic acid, 5-amino-, ethyl ester (CAS 25785-10-8). angenechemical.com. View Source
